molecular formula C5H7NO B1361587 Acetamide, N-2-propynyl- CAS No. 65881-41-6

Acetamide, N-2-propynyl-

Cat. No. B1361587
CAS RN: 65881-41-6
M. Wt: 97.12 g/mol
InChI Key: GGOQYHOZFCWTNM-UHFFFAOYSA-N
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Description

“Acetamide, N-2-propynyl-” is a chemical compound with the molecular formula C5H7NO . It is also known by other names such as n-(prop-2-yn-1-yl)acetamide, N-propargylacetamide, and N-(prop-2-ynyl)acetamide .


Synthesis Analysis

The synthesis of acetamide can be achieved through the electrochemical conversion of carbon dioxide into value-added compounds . This process involves the formation of C–C and C–N bonds via coelectroreduction of CO2 and N2 on single-atom alloy catalysts .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-2-propynyl-” involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The InChI representation of its structure is InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) .


Chemical Reactions Analysis

The chemical reactions involving “Acetamide, N-2-propynyl-” primarily involve the formation of C–C and C–N bonds via coelectroreduction of CO2 and N2 . This process illuminates the reaction mechanism underlying acetamide synthesis from these two gases on single-atom alloy catalysts .


Physical And Chemical Properties Analysis

“Acetamide, N-2-propynyl-” has a molecular weight of 97.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 97.052763847 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

1. Environmental Monitoring

Acetamide derivatives, particularly dansylacetamidooxyamine (DNSAOA), are used as molecular probes for measuring trace amounts of carbonyl compounds (like aldehydes and ketones) in water samples. This application is significant for environmental monitoring, especially in assessing the quality of snow, ice, and cloud-water samples. DNSAOA offers high sensitivity and low limits of detection for formaldehyde and other carbonyls, making it a valuable tool in environmental chemistry (Houdier et al., 2000).

2. Pharmaceutical Intermediates

N-(2-Hydroxyphenyl)acetamide is a key intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation, critical in drug development, has been enhanced by using immobilized lipases as catalysts. This process shows the importance of acetamide derivatives in the pharmaceutical industry, particularly in the context of developing more efficient and sustainable drug synthesis methods (Magadum & Yadav, 2018).

3. Host-Guest Chemistry

Certain acetamide derivatives, such as dimethyl acetamide, form inclusion compounds with multipedal hosts. These compounds have been studied for their potential in host-guest chemistry, which is fundamental in the development of new materials and molecular recognition systems (Bourne, Nash, & Toda, 1999).

4. Organic Synthesis

Acetamide derivatives are also utilized in organic synthesis. For example, n-butyl acetamide is synthesized in micro reactors, showcasing the use of acetamides in fine chemical production and the potential for process optimization in chemical engineering (Schenk et al., 2004).

5. Biomedical Research

In biomedical research, N-(2-hydroxy phenyl) acetamide has been studied for its anti-arthritic properties. Its effectiveness in reducing inflammation-related cytokines and reactive oxygen species highlights its potential therapeutic applications (Jawed et al., 2010).

Safety And Hazards

When handling “Acetamide, N-2-propynyl-”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The electrochemical conversion of carbon dioxide into value-added compounds not only paves the way toward a sustainable society but also unlocks the potential for electrocatalytic synthesis of amides through the introduction of N atoms . The catalyst design strategy employed in this study has the potential to be extended to a range of amide chemicals, thereby broadening the scope of products that can be obtained through CO2/N2 reduction .

properties

IUPAC Name

N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOQYHOZFCWTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-2-propynyl-

CAS RN

65881-41-6
Record name Acetamide, N-2-propynyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(prop-2-yn-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Mudhafar, I Zainol, CN Jaafar… - Indian Journal of …, 2020 - researchgate.net
Melia Abstract: dubia In this study, the leaves of were extracted through the hot-extraction method using distilled water as a solvent. The crude extract of was evaluated for their chemical …
Number of citations: 17 www.researchgate.net
A Karolina, DR Pratiwi… - EurAsian Journal of …, 2019 - search.ebscohost.com
Merung (Coptosapelta tomentosa (Blume)) is one of the plants of the genus Coptosapelta, commonly found in the forests of Borneo. People in Kalimantan, especially in East Kalimantan …
Number of citations: 6 search.ebscohost.com
B Su, B Ge, M Li, Y Chen, Y Chen, J Zhang, H Chen… - Fuel, 2019 - Elsevier
The objective of this study is to extract crude polysaccharide from Enteromorpha prolifera, investigate its structure and convert it into high-quality liquid oil by deoxy-liquefaction. This …
Number of citations: 11 www.sciencedirect.com
Z Li - Emirates Journal of Food and Agriculture, 2018 - ejfa.me
This paper analyzes the organic solvent extracts of Aesculus chinensis Bunge Bark using TG and Py-GC-MS. The pyrolysis products were analyzed by GC-MS. The results showed that …
Number of citations: 3 www.ejfa.me
S Tripathi, S Yadav, D Purchase, K Singh… - Chemosphere, 2022 - Elsevier
Due to the presence of various organic contaminants, improper disposal of pulp-paper wastewater poses harm to the environment and human health. In this work, pulp-paper sludge (…
Number of citations: 4 www.sciencedirect.com
DR Nugroho - 2019 - repository.unmul.ac.id
INTRODUCTION Indonesia is one of the countries rich in biodiversity. The people of Indonesia have long recognized the use of plants in traditional medicine. Jamu (herbal medicine) is …
Number of citations: 0 repository.unmul.ac.id
A Meenakshisundaram… - Indian Journal of …, 2017 - indianjournals.com
The study was aimed at to investigate the anthelmintic efficacy of aqueous and ethanolic extracts of Cucurbita pepo against gastrointestinal nematodes of sheep by scientifically …
Number of citations: 4 www.indianjournals.com
OD Ofuyekpone, AA Adediran, OG Utu… - Journal of …, 2023 - hrcak.srce.hr
Weight loss, polarization, and open circuit potential methods were used to investigate the corrosion inhibitory impact of Centrosema pubescens leaf extract on 304L austenitic stainless …
Number of citations: 2 hrcak.srce.hr
OR Aderele, AK Rasaq, JO Momoh - European Journal of Medicinal Plants, 2020
Number of citations: 9

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